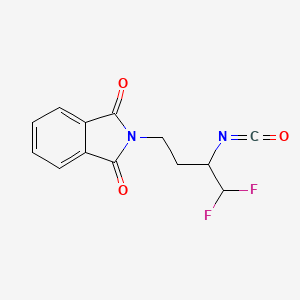
2-(4,4-Difluoro-3-isocyanatobutyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Difluoro-3-isocyanatobutyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoro-3-isocyanatobutyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Difluoro Group: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Isocyanate Functionalization:
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic or electrophilic substitutions, can modify the functional groups attached to the isoindole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as catalysts or catalyst precursors in organic reactions.
Biology
Biological Probes: May be used in the development of probes for studying biological systems.
Medicine
Industry
Materials Science: Used in the development of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(4,4-Difluoro-3-isocyanatobutyl)-1H-isoindole-1,3(2H)-dione would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Isoindole Derivatives: Compounds with similar isoindole cores but different functional groups.
Fluorinated Compounds: Other compounds containing fluorine atoms, which may exhibit similar chemical properties.
Uniqueness
The presence of both the difluoro and isocyanate groups in 2-(4,4-Difluoro-3-isocyanatobutyl)-1H-isoindole-1,3(2H)-dione may confer unique reactivity and properties compared to other similar compounds.
特性
CAS番号 |
90185-23-2 |
|---|---|
分子式 |
C13H10F2N2O3 |
分子量 |
280.23 g/mol |
IUPAC名 |
2-(4,4-difluoro-3-isocyanatobutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H10F2N2O3/c14-11(15)10(16-7-18)5-6-17-12(19)8-3-1-2-4-9(8)13(17)20/h1-4,10-11H,5-6H2 |
InChIキー |
GCNXAUMDNWFUFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(F)F)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


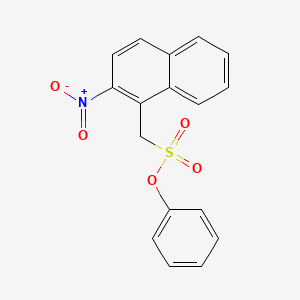
![4-[(1-Aminoethyl)amino]phenol](/img/structure/B14383446.png)
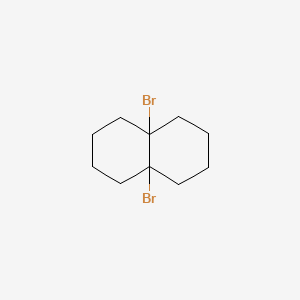
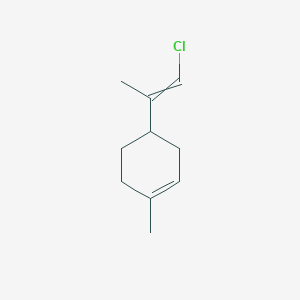
![N-{3-[(2-Methoxyethyl)amino]phenyl}acetamide](/img/structure/B14383458.png)
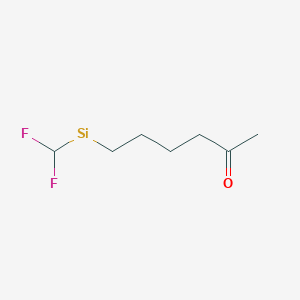


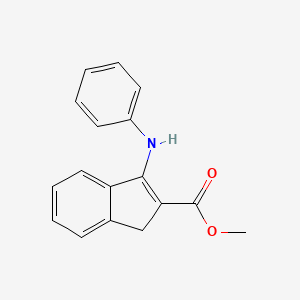
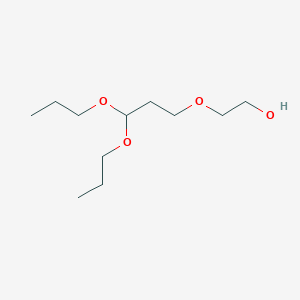
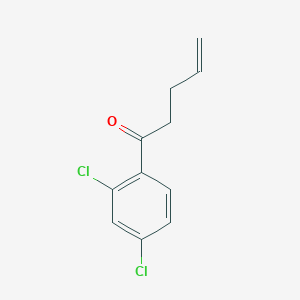
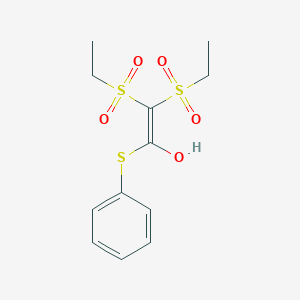

![1-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propan-2-yl acetate](/img/structure/B14383519.png)
